molecular formula C26H24N4O4 B4047018 4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one

4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one

Cat. No.: B4047018
M. Wt: 456.5 g/mol
InChI Key: MAJCMOUTJBNEEJ-UHFFFAOYSA-N
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Description

4-(2,5-dimethylphenyl)-2-[5-(morpholin-4-yl)-2-nitrophenyl]phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C26H24N4O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,5-dimethylphenyl)-2-[5-(4-morpholinyl)-2-nitrophenyl]-1(2H)-phthalazinone is 456.17975526 g/mol and the complexity rating of the compound is 792. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysts for Carbon-Carbon Bond Formation

Compounds related to phthalazinone derivatives have been synthesized and evaluated as catalysts for carbon-carbon bond formation. For example, platinum(II) NCN pincer complexes were synthesized involving cyclometalation processes and assessed for their catalytic activity in forming carbon-carbon bonds, highlighting the potential of phthalazinone derivatives in catalysis and synthetic chemistry (Fossey & Richards, 2004).

Synthesis of Aromatic Polyamides

Unsymmetrical and non-coplanar heterocyclic diamines containing the phthalazinone moiety have been synthesized and used to prepare novel poly(arylene ether amides). These polymers exhibited excellent solubility, high glass-transition temperatures, and superior thermal stability, suggesting the utility of phthalazinone derivatives in the development of high-performance polymers (Cheng, Jian, & Mao, 2002).

Proton Exchange Membranes

Sulfonated 4-phenyl phthalazinone-based polybenzimidazoles were synthesized for use as proton exchange membranes. These materials displayed low water uptake, low swelling ratio, excellent mechanical properties, and high conductivities, indicating their potential in fuel cell applications (Liu et al., 2014).

Near-Infrared Emitting Iridium Complexes

Cationic iridium(III) complexes based on highly conjugated cyclometalated benzo[g]phthalazine derivatives were synthesized, exhibiting significant red shifts in wavelength to the near-infrared (NIR) region. These complexes demonstrated improved quantum efficiency and potential applications in NIR organic light-emitting devices (Xin et al., 2015).

Antimicrobial Activity

Novel 4-biphenyl-4-(2H)-phthalazin-1-one derivatives were synthesized and evaluated for their antimicrobial activity, showing some compounds possessed significant antimicrobial properties. This suggests the potential of phthalazinone derivatives in medicinal chemistry and as antimicrobial agents (Abubshait et al., 2011).

Properties

IUPAC Name

4-(2,5-dimethylphenyl)-2-(5-morpholin-4-yl-2-nitrophenyl)phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-17-7-8-18(2)22(15-17)25-20-5-3-4-6-21(20)26(31)29(27-25)24-16-19(9-10-23(24)30(32)33)28-11-13-34-14-12-28/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCMOUTJBNEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCOCC5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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